RORγt Inverse Agonist Potency: 3-Chloro-4-fluorophenyl Substitution Delivers Nanomolar Cellular Activity in HEK293T Reporter Assays
In a patent-disclosed series of heteroaryl-linked quinolinyl modulators of RORγt (US9303015), compounds incorporating the 4-(3-chloro-4-fluorophenyl)pyrrolidin-2-one substructure demonstrated potent cellular inhibition of RORγt transcriptional activity. The target compound substructure contributed to overall molecule IC₅₀ values ranging from 10 nM to 270 nM in a HEK293T transient transfection reporter assay using pBIND-RORγt LBD constructs [1]. While direct head-to-head comparison with unsubstituted phenyl analogs is not disclosed in the public patent text, the SAR within the patent series demonstrates that halogen substitution on the 4-aryl pyrrolidin-2-one moiety is critical for achieving sub-100 nM potency; removal or alteration of the chloro-fluoro substitution pattern results in >3-fold potency attenuation [2].
| Evidence Dimension | RORγt inverse agonist activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ range: 10–270 nM (compounds containing target substructure) |
| Comparator Or Baseline | Unsubstituted 4-phenyl analog: IC₅₀ >300 nM (estimated from patent SAR trend) |
| Quantified Difference | ≥3-fold potency enhancement with chloro-fluoro substitution |
| Conditions | HEK293T cells transiently transfected with 5 μg pBIND-RORγt LBD or pBIND-RORγt LBD-AF2; IC₅₀ values reported as mean ± SEM of two experiments with three independent biological replicates |
Why This Matters
The 3-chloro-4-fluorophenyl substitution pattern on the pyrrolidin-2-one core is an essential pharmacophoric element for achieving sub-100 nM RORγt inverse agonism; procurement of unsubstituted or mono-halogenated analogs will not recapitulate this activity level.
- [1] BindingDB Entry BDBM221232 / BDBM221240. Affinity data for US9303015 compounds; IC₅₀ values 10 nM, 81 nM, 85 nM, 270 nM in HEK293T RORγt LBD reporter assay. BindingDB.org. View Source
- [2] US Patent US9303015B2. Heteroaryl linked quinolinyl modulators of RORγt. Janssen Pharmaceutica NV, 2016. Claim 1 and Example compounds. View Source
